molecular formula C10H9N3O3 B2747814 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide CAS No. 1807937-77-4

2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide

Cat. No. B2747814
CAS RN: 1807937-77-4
M. Wt: 219.2
InChI Key: IELVBMDATUGTJC-UHFFFAOYSA-N
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Description

“2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide” is a chemical compound. It is a type of oxime derived from α-keto amides . Oximes derived from α-keto amides exhibit biological activity and are intermediate products in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves reactions of α-halocarboxylic acid amides with 3 equivalents of hydroxylamine hydrochloride in the presence of bases . This results in the formation of products of nucleophilic substitution of the halogen atom and their subsequent oxidation to the corresponding oximes . This one-pot transformation can be accomplished in various aprotic solvents or ethanol at 80°C .


Molecular Structure Analysis

The molecular formula of this compound is C10H9N3O3 . The molecular weight is 219.20 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution of the halogen atom and subsequent oxidation to form the corresponding oximes . The reaction of hydroxylamine hydrochloride with 2-chloroacetanilide gave not only nucleophilic substitution products but also 2-(hydroxy-imino)acetamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.20 . Further details about its physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Green Synthesis and Analgesic Potential

A study by Reddy et al. (2014) highlights an environmentally friendly synthesis of potential analgesic compounds related to 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide. These compounds were synthesized using a green chemistry approach, aiming to develop analgesic and antipyretic agents with a lower environmental impact. The synthesis involved novel routes that reduce the use of harmful solvents and improve the overall sustainability of the drug discovery process (Reddy, Dubey, & Ramana Reddy, 2014).

Antimicrobial Applications

Debnath and Ganguly (2015) synthesized and characterized a series of compounds structurally similar to this compound, evaluating their antibacterial and antifungal activities. Some of these compounds showed promising antibacterial and antifungal properties, suggesting potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Tuberculosis Treatment

Giacobbo et al. (2017) explored the antitubercular activity of 2-(quinolin-4-yloxy)acetamides, which share a structural motif with this compound. Their research identified compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings support the potential of such compounds in developing new treatments for tuberculosis (Giacobbo et al., 2017).

Antioxidant Activity

Gopi and Dhanaraju (2020) synthesized novel derivatives of this compound to evaluate their antioxidant activity. These compounds were tested using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, revealing that several derivatives exhibited significant antioxidant activity. This study underscores the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(1-hydroxy-3-nitrosoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-8(14)5-13-9(12-16)6-3-1-2-4-7(6)10(13)15/h1-4,15H,5H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJBMHICUSTSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=C2C=C1)O)CC(=O)N)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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